![molecular formula C21H18N2O B3054247 1,3-Dibenzylbenzimidazol-2-one CAS No. 59103-39-8](/img/structure/B3054247.png)
1,3-Dibenzylbenzimidazol-2-one
Description
1,3-Dibenzylbenzimidazol-2-one is a type of heterocyclic aromatic organic compound. It is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . It is also known by other names such as 2-Benzimidazolinone, 2-Benzimidazolol, 2-Benzimidazolone, 2(3H)-Benzimidazolone, 1,3-Dihydro-2H-benzimidazol-2-one, 2-Hydroxybenzimidazole, N,N’-(1,2-Phenyleneurea), o-Phenyleneurea, Urea, N,N’-(1,2-phenylene)-, Benzamidazole-2(3H)-one, 2-Oxobenzimidazole, 2(3H)-Oxobenzimidazole, 2-Hydroxy-1H-benzimidazole .
Synthesis Analysis
The synthesis of 1,3-Dibenzylbenzimidazol-2-one involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis . Another method involves the synthesis from urea and arene-1,2-diamines which requires high-boiling-point, harmful organic solvents, high reaction temperatures, long reaction times and the formation of unwanted biuret as by-product .Molecular Structure Analysis
The molecular structure of 1,3-Dibenzylbenzimidazol-2-one has been characterized using low temperature single crystal X-ray diffraction . The structure is also available as a 2d Mol file .Chemical Reactions Analysis
The chemical reactions of 1,3-Dibenzylbenzimidazol-2-one involve the synthesis from urea and arene-1,2-diamines which requires high-boiling-point, harmful organic solvents, high reaction temperatures, long reaction times and the formation of unwanted biuret as by-product .Future Directions
The future directions of 1,3-Dibenzylbenzimidazol-2-one research involve the development of drugs based on imidazole and benzimidazole bioactive heterocycles . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .
properties
IUPAC Name |
1,3-dibenzylbenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c24-21-22(15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)23(21)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYDYDARGZYQFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389161 | |
Record name | 1,3-dibenzylbenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzylbenzimidazol-2-one | |
CAS RN |
59103-39-8 | |
Record name | 1,3-dibenzylbenzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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